molecular formula C23H16N4O6 B14520820 4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid CAS No. 62500-70-3

4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid

Cat. No.: B14520820
CAS No.: 62500-70-3
M. Wt: 444.4 g/mol
InChI Key: XBJKRTDNTZYNQR-UHFFFAOYSA-N
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Description

4,4’-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of an anilino group attached to a triazine ring, which is further connected to dibenzoic acid moieties through oxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid typically involves multiple steps, starting with the formation of the triazine ring. This is followed by the introduction of the anilino group and the subsequent attachment of the dibenzoic acid moieties. Common reagents used in these reactions include aniline, cyanuric chloride, and benzoic acid derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The triazine ring and anilino group play crucial roles in these interactions, providing binding sites and facilitating the formation of hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(6-(4-Methoxyphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid
  • 4,4’-[(6-(4-Tert-butylphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid
  • 4,4’-[(6-(4-Carboxyphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid

Uniqueness

4,4’-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the anilino group and the triazine ring allows for versatile reactivity and the formation of stable complexes with various molecular targets. This makes the compound particularly valuable in scientific research and industrial applications.

Properties

CAS No.

62500-70-3

Molecular Formula

C23H16N4O6

Molecular Weight

444.4 g/mol

IUPAC Name

4-[[4-anilino-6-(4-carboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C23H16N4O6/c28-19(29)14-6-10-17(11-7-14)32-22-25-21(24-16-4-2-1-3-5-16)26-23(27-22)33-18-12-8-15(9-13-18)20(30)31/h1-13H,(H,28,29)(H,30,31)(H,24,25,26,27)

InChI Key

XBJKRTDNTZYNQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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